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Compound Name:
3-Chloro-2-methylphenyl

isocyanate

CAS No.: 40397-90-8

Cat. No.: B1586819

Get Quote

Executive Summary
3-Chloro-2-methylphenyl isocyanate (CAS 40397-90-8) represents a "privileged scaffold"

fragment in modern medicinal chemistry.[1] Unlike its unhindered counterparts, this molecule

offers a unique interplay between steric obstruction (2-methyl) and electronic activation (3-

chloro).[1] This guide analyzes its structural conformation, bonding characteristics, and

provides a validated protocol for its primary application: the synthesis of conformationally

restricted urea derivatives.[1]

Molecular Architecture and Bonding[1]
Structural Identity
The molecule consists of a benzene core substituted at the 1, 2, and 3 positions, creating a

crowded "buttressed" environment.[1]

IUPAC Name: 1-Chloro-3-isocyanato-2-methylbenzene[2]
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CAS Number: 40397-90-8[2]

Molecular Formula: C₈H₆ClNO

SMILES:CC1=C(C=CC=C1Cl)N=C=O[1][2][3]

Bonding Dynamics (The Ortho-Effect)
The reactivity of this isocyanate is defined by the competition between the ortho-methyl steric

block and the meta-chloro electronic activation.[1]

The Isocyanate Group (-N=C=O):

Hybridization: The nitrogen is

hybridized, while the central carbon is

hybridized.[1]

Geometry: While typically linear (180°), the N=C=O angle often distorts slightly (~170-

175°) in crystalline urea derivatives due to packing forces.[1]

Conjugation: The lone pair on the nitrogen can delocalize into the aromatic ring.[1]

However, the 2-methyl group forces the isocyanate moiety to rotate out of the plane of the

benzene ring (dihedral angle twist).[1] This de-conjugation makes the lone pair less

available to the ring, paradoxically keeping the nitrogen slightly more nucleophilic than in

planar systems, while the carbon remains highly electrophilic.[1]

The 3-Chloro Substituent:

Inductive Effect (-I): Chlorine exerts a strong electron-withdrawing effect through the

-framework.[1] This pulls electron density away from the ring and, by extension, the
isocyanate carbon, increasing its electrophilicity ($ \delta+ $).[1]

Quantitative Properties
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Property Value Note

Molecular Weight 167.59 g/mol

Physical State Liquid Colorless to pale yellow

Boiling Point ~107°C @ 3 mmHg
Extrapolated from 4-Me isomer

data [1]

Density ~1.22 g/mL

Reactivity Moisture Sensitive
Hydrolyzes to 3-chloro-2-

methylaniline

Reactivity Profile & Mechanism[1]
The primary utility of 3-chloro-2-methylphenyl isocyanate is in the synthesis of diaryl ureas

(common in kinase inhibitors like Sorafenib analogs).[1]

Mechanistic Pathway
The reaction proceeds via a nucleophilic addition-elimination pathway.[1] The nucleophile

(amine) attacks the central carbon of the isocyanate.[1]

Key Insight: The 2-methyl group slows the rate of approach (kinetic control) compared to

phenyl isocyanate, but it prevents "over-reaction" or side-product formation (e.g., biuret

formation) by sterically shielding the resulting urea product.[1]
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Figure 1: Mechanistic pathway of urea formation highlighting the opposing steric and electronic

influences of the 2-methyl and 3-chloro substituents.

Experimental Protocol: Synthesis of a Model Urea
Objective: Synthesis of 1-(3-chloro-2-methylphenyl)-3-phenylurea to validate scaffold reactivity.

Reagents & Equipment[1][6][7][8]
Substrate: 3-Chloro-2-methylphenyl isocyanate (1.0 eq)

Nucleophile: Aniline (1.0 eq) (or substituted amine of interest)

Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Base: Triethylamine (0.1 eq) (Optional, catalytic)[1]

Atmosphere: Nitrogen or Argon
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Step-by-Step Methodology
Preparation: Flame-dry a 50 mL round-bottom flask and equip with a magnetic stir bar and a

rubber septum. Flush with

.

Solvation: Dissolve Aniline (0.93 g, 10 mmol) in anhydrous DCM (20 mL).

Addition (Critical Step):

Cool the solution to 0°C (ice bath) to mitigate exothermicity.[1]

Add 3-Chloro-2-methylphenyl isocyanate (1.67 g, 10 mmol) dropwise via syringe over

10 minutes.

Note: The 2-methyl group reduces the violence of the reaction compared to phenyl

isocyanate, but exotherm is still observable.[1]

Reaction: Remove the ice bath and allow to stir at Room Temperature (25°C) for 2–4 hours.

Monitoring: Check TLC (Hexane/EtOAc 3:1).[1] The isocyanate spot (high

) should disappear.[1]

Workup:

The urea product often precipitates from DCM.[1] If solid forms, filter and wash with cold

DCM.[1]

If no precipitate: Evaporate solvent under reduced pressure.[1] Recrystallize the residue

from hot Ethanol/Water.[1]

Characterization:

IR: Look for disappearance of the strong -N=C=O stretch (~2270 cm⁻¹) and appearance of

the Urea C=O stretch (~1650 cm⁻¹).[1]
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1. Dissolve Amine in anhydrous DCM
(Under N2 atmosphere)

2. Cool to 0°C

3. Add 3-Chloro-2-methylphenyl isocyanate
(Dropwise, 10 min)

4. Stir at RT (2-4 hours)
Monitor via TLC

5. Isolate Product
(Filtration or Evaporation)
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Figure 2: Workflow for the synthesis of urea derivatives using 3-chloro-2-methylphenyl
isocyanate.

Safety and Handling (E-E-A-T)
Sensitization: Like all isocyanates, this compound is a potent respiratory sensitizer.[1] All

operations must be performed in a functioning fume hood.[1]

Moisture Sensitivity: Reacts with atmospheric moisture to form the corresponding aniline and

.[1] Pressure buildup in sealed waste containers is a hazard.[1]
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Neutralization: Spills should be treated with a solution of 90% water, 8% concentrated

ammonia, and 2% detergent [2].[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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structural-dynamics-and-synthetic-utility]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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